1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo-

Description

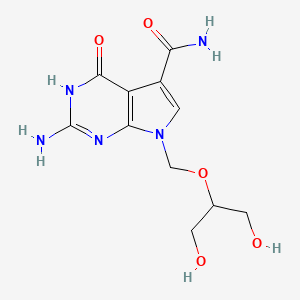

The compound 1H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo- is a pyrrolo[2,3-d]pyrimidine derivative characterized by a carboxamide group at position 5 and a unique hydrophilic substituent at position 7: (2-hydroxy-1-(hydroxymethyl)ethoxy)methyl (hereafter referred to as the "glycol substituent"). Pyrrolo[2,3-d]pyrimidines are known for their antitumor and antiviral activities, often acting as kinase inhibitors or transcriptional regulators .

Properties

CAS No. |

127945-71-5 |

|---|---|

Molecular Formula |

C11H15N5O5 |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C11H15N5O5/c12-8(19)6-1-16(4-21-5(2-17)3-18)9-7(6)10(20)15-11(13)14-9/h1,5,17-18H,2-4H2,(H2,12,19)(H3,13,14,15,20) |

InChI Key |

QEDNFGWJVDKZAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(N1COC(CO)CO)N=C(NC2=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Key Features of the Core Synthesis:

- The reaction is straightforward, requiring no special equipment or critical conditions.

- The nucleophile incorporates variation at the 2-position of the pyrrolo[2,3-d]pyrimidine ring.

- The 2-aminofuran substrate carries substituents that define the 4- and 5-positions.

- Typical solvents include alkanols; reaction times can be extensive (e.g., reflux for 30 hours).

- The product is isolated by solvent evaporation and purified by conventional methods.

Specific Preparation of 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo-

This compound features a carboxamide group at the 5-position, an amino group at the 2-position, and a complex hydroxy-substituted side chain at the 7-position. The preparation involves multi-step organic synthesis, including:

- Formation of the pyrrolo[2,3-d]pyrimidine core.

- Introduction of the 7-position substituent via alkylation or etherification with a dihydroxypropyl moiety.

- Conversion of functional groups to the carboxamide and amino functionalities.

Molecular and Structural Data

| Parameter | Data |

|---|---|

| Molecular Formula | C11H15N5O5 |

| Molecular Weight | 297.27 g/mol |

| IUPAC Name | 2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |

| CAS Number | 127945-71-5 |

This compound is commercially available for research use, indicating established synthetic routes.

Detailed Synthetic Procedures from Literature

Cyclization via 2-Aminofuran and Nucleophile Reaction

- A 2-aminofuran derivative bearing a protected carboxylic acid group is reacted with a nucleophile such as guanidine or substituted amines.

- The reaction is conducted under reflux in an alkanol solvent for extended periods (e.g., 30 hours).

- The solvent is removed under vacuum, and the residue is purified by silica gel chromatography or recrystallization.

- This step forms the pyrrolo[2,3-d]pyrimidine ring with the amino group at the 2-position and hydroxyl or amino substituents at other positions.

Conversion to Carboxamide

Amination and Functional Group Modifications

- Amination of protected pyrrolopyrimidines is performed by reacting with amines such as benzylamine in dry solvents (n-butanol or dioxane) at elevated temperatures (100–140 °C) for 4–24 hours.

- After reaction completion, the mixture is worked up by extraction and purified by silica gel chromatography.

Suzuki Cross-Coupling for Further Functionalization

- For derivatives requiring aryl substitution, Suzuki cross-coupling reactions are employed.

- The pyrrolo[2,3-d]pyrimidine core is reacted with aryl boronic acids or esters in the presence of PdCl2(dppf) catalyst and potassium carbonate in degassed 1,4-dioxane/water mixtures at 60–80 °C under nitrogen atmosphere.

- The products are purified by chromatography.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The cyclization step is robust and tolerant of various substituents, allowing structural diversity at the 2-, 4-, and 5-positions.

- Alkylation reactions require careful control of base and temperature to avoid side reactions and ensure high yields.

- Carboxamide formation via oxidation is efficient and yields high purity products suitable for further functionalization.

- Amination and Suzuki coupling steps enable fine-tuning of biological activity by introducing diverse substituents.

- Purification methods such as silica gel chromatography and recrystallization are standard and effective for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties by inhibiting specific kinases involved in tumor progression. For instance, it has been shown to interact with RET (rearranged during transfection) kinases, which are critical in various cancers including non-small cell lung cancer (NSCLC). The compound's ability to selectively target these kinases offers a promising avenue for developing targeted cancer therapies .

Enzyme Modulation

The compound also demonstrates potential as an enzyme modulator. Its interactions within enzyme active sites allow it to inhibit enzymatic activities related to cancer cell metabolism. This modulation can lead to reduced cellular proliferation and enhanced apoptosis in cancer cells .

Synthesis Pathways

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide involves several steps:

- Formation of the Bicyclic Core : Initial reactions focus on creating the bicyclic structure through cyclization processes.

- Functional Group Modifications : Subsequent steps introduce the amino group and hydroxymethyl ether functionalities.

- Purification : The final product undergoes purification to ensure high yield and purity for biological testing.

Targeting RET Kinases

A significant study explored the efficacy of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET kinases. The study reported that these compounds effectively inhibited both wild-type RET and drug-resistant mutant variants, showcasing their potential in overcoming resistance mechanisms in cancer therapy .

Binding Affinity Studies

Interaction studies have demonstrated that 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide can effectively bind to folate receptors on tumor cells. This binding is facilitated by conformational changes that enhance its inhibitory action on enzymes involved in cancer metabolism. The ability to form hydrogen bonds within enzyme active sites further supports its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure

The compound shares the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide core with several derivatives, including:

- ARC (4-amino-6-hydrazino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide): Features a ribose moiety at position 7 .

- Sangivamycin: Contains a ribofuranosyl group similar to ARC but with distinct antitumor properties .

- Vepafestinib : Includes a 6-alkyne substituent for RET kinase inhibition .

Key Substituent Differences

Mechanistic Insights

- Target Compound : Likely inhibits CDK9 or related kinases due to structural similarity to ARC and sangivamycin. The glycol substituent may enhance cell permeability compared to ribose-containing analogs .

- ARC and Sangivamycin : Directly inhibit CDK9/Cyclin T1 (P-TEFb), downregulating Mcl-1 and synergizing with Bcl-2 inhibitors (e.g., ABT-737) .

- Vepafestinib : Targets RET kinase via a 6-alkyne group, demonstrating CNS penetration .

- CDK9 Inhibitors (Compounds 64 and 65) : Exhibit residual activities of 1% and 40% at 100 nM, respectively, with cross-reactivity for CDK1/2/7 .

Therapeutic Potential

- The glycol substituent in the target compound may reduce off-target effects compared to ribose-based analogs like ARC, which have overlapping kinase affinities .

- Thiophene-carboxylic analogs (e.g., 19a-c) show high-yield synthesis (89–95%) but lack hydrophilic moieties, limiting bioavailability .

Physicochemical Properties

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, specifically the derivative 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-4-oxo-, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a bicyclic structure characteristic of the pyrrolo[2,3-d]pyrimidine class. Its molecular formula is C10H13N5O4, with a molecular weight of approximately 267.24 g/mol. The presence of functional groups such as an amino group, hydroxymethyl ether, and methylthio group enhances its reactivity and biological properties.

Biological Activity

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide exhibits several biological activities:

- Anti-Cancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through interactions with specific molecular targets. It can inhibit certain kinases involved in cell signaling pathways critical for cancer progression. For example, it targets folate receptors, enhancing efficacy against tumors expressing high levels of these receptors.

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly in pathways related to nucleotide biosynthesis. Studies indicate that it inhibits enzymes like GARFTase and AICARFTase, leading to decreased proliferation of tumor cells due to purine nucleotide depletion .

The mechanism involves binding to specific targets within tumor cells, modulating biological pathways that lead to therapeutic effects. This includes:

- Kinase Inhibition : The compound shows selectivity for certain kinases (e.g., PKB) over others (e.g., PKA), which is crucial for reducing off-target effects and enhancing therapeutic efficacy .

- Receptor Interaction : By selectively binding to folate receptors, it facilitates targeted delivery to cancer cells while minimizing effects on normal tissues .

Comparative Analysis with Similar Compounds

A comparison of 1H-Pyrrolo(2,3-d)pyrimidine derivatives with other compounds in the same class reveals unique features that contribute to its biological activity:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative and antimicrobial | Broad-spectrum antimicrobial activity |

| Pyrido[2,3-d]pyrimidin-7-one | Tyrosine kinase inhibitory properties | Selective inhibition of specific kinases |

| 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide | Anti-cancer and enzyme inhibition | Unique combination of functional groups enhancing selectivity |

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various models:

- Xenograft Models : In vivo studies using human tumor xenografts demonstrated that the compound effectively inhibited tumor growth at well-tolerated doses. This supports its potential as a candidate for further development in cancer therapy .

- Cellular Assays : Cellular assays have shown that the compound can modulate biomarkers associated with cancer signaling pathways, indicating its role in altering tumor cell metabolism and growth dynamics .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

- Synthesis Challenges : The compound’s complex structure, including the fused pyrrolo-pyrimidine core and hydroxymethyl ethoxy substituents, requires multi-step reactions. Common issues include low yields during cyclization (e.g., cyclization of intermediates to form the heterocyclic core) and regioselectivity in substitution reactions .

- Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

- Employ catalysts like p-toluenesulfonic acid for acid-mediated cyclization .

- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methods :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing between exocyclic and endocyclic double bonds) .

- X-ray Crystallography : Resolve absolute configuration, especially for chiral centers introduced by the hydroxymethyl ethoxy group (e.g., as seen in related pyrrolo-pyrimidine derivatives) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What in vitro assays are used to assess kinase inhibition, and how are IC50 values determined?

- Assays :

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-competitive binding assays. Measure inhibition via fluorescence polarization or radiometric methods .

- IC50 Determination : Dose-response curves (0.1–100 μM range) with triplicate measurements. Data analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data across studies?

- Data Reconciliation :

- Control Variability : Standardize assay conditions (e.g., ATP concentration, buffer pH) to minimize inter-lab discrepancies .

- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify conflicting interactions (e.g., steric clashes in active sites) .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends obscured by small sample sizes .

Q. What strategies enhance the compound’s bioavailability in preclinical models?

- Approaches :

- Prodrug Design : Modify the carboxamide group to ester prodrugs for improved membrane permeability (e.g., as demonstrated in thiophene-carboxylic acid derivatives) .

- Formulation : Use lipid-based nanoparticles to enhance solubility in aqueous media .

- In Vivo PK Studies : Monitor plasma half-life in rodent models after oral administration; adjust dosing regimens based on AUC calculations .

Q. How does the substitution pattern on the pyrrolo-pyrimidine core influence kinase selectivity?

- Structure-Activity Relationship (SAR) Insights :

- Substituent Effects : The hydroxymethyl ethoxy group increases solubility but may reduce affinity for hydrophobic kinase pockets (e.g., CDK2 vs. EGFR) .

- Comparative Analysis : Analogues with ethyl or chloro substituents (e.g., 4-chloro-5-ethyl derivatives) show altered selectivity profiles due to steric and electronic effects .

- Computational Modeling : Perform MD simulations (e.g., GROMACS) to predict binding stability with kinase targets .

Methodological Considerations

Q. How should researchers design experiments to link this compound’s activity to cellular signaling pathways?

- Experimental Design :

- Pathway Analysis : Use phospho-specific antibodies in Western blotting to track downstream targets (e.g., ERK1/2 phosphorylation for MAPK pathway analysis) .

- Gene Knockdown : Combine compound treatment with siRNA targeting kinases (e.g., EGFR) to confirm mechanism-specific effects .

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .

Q. What statistical methods are critical for analyzing dose-dependent cytotoxicity data?

- Analysis Tools :

- ANOVA with Tukey’s Post Hoc Test : Compare viability across dose groups (e.g., 24–72 hr treatments in cancer cell lines) .

- Hill Slope Modeling : Quantify cooperative effects in dose-response curves .

- Synergy Analysis : Calculate combination indices (e.g., Chou-Talalay method) when used with chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.